molecular formula C20H24N2O5S B5431976 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid

3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid

Cat. No. B5431976
M. Wt: 404.5 g/mol
InChI Key: GPGCDVIQQZHYMR-UHFFFAOYSA-N
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Description

The compound “3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of the sulfonyl group and the methoxybenzoic acid moiety could suggest that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a sulfonyl group, and a methoxybenzoic acid group. The piperazine ring is a six-membered ring containing two nitrogen atoms. The sulfonyl group (-SO2-) is a common functional group in organic chemistry, and the methoxybenzoic acid group consists of a methoxy group (-OCH3) attached to a benzoic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine ring could potentially make the compound basic, while the presence of the sulfonyl group could potentially make the compound more polar .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain a piperazine ring work by interacting with receptors in the body, such as dopamine and serotonin receptors .

properties

IUPAC Name

3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14-5-4-6-17(15(14)2)21-9-11-22(12-10-21)28(25,26)19-13-16(20(23)24)7-8-18(19)27-3/h4-8,13H,9-12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGCDVIQQZHYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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